Crocetin
Overview
Description
Crocetin is a natural carotenoid dicarboxylic acid that is primarily found in the stigmas of the saffron plant (Crocus sativus L.) and the fruit of Gardenia jasminoides. It is an aglycone of crocin, which means it is derived from crocin by the removal of sugar molecules. This compound is known for its vibrant red color and has been used traditionally as a dye and in medicine. It possesses a polyunsaturated conjugated acid structure with four side-chain methyl groups and seven conjugated double bonds, making it sensitive to thermal treatment, light, and pH .
Preparation Methods
Synthetic Routes and Reaction Conditions: Crocetin can be synthesized through the enzymatic hydrolysis of crocin. This process involves the use of enzymes such as β-glucosidase to cleave the glycosidic bonds in crocin, resulting in the formation of this compound. Another method involves the chemical hydrolysis of crocin using acidic or basic conditions to achieve the same result .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as saffron and Gardenia jasminoides. The process includes the extraction of crocin followed by its hydrolysis to this compound. Techniques such as high-pressure liquid chromatography (HPLC) and thin-layer chromatography are used to purify this compound from the extract . Additionally, microbial synthesis methods have been developed, utilizing genetically modified Escherichia coli to produce this compound from glycerol .
Chemical Reactions Analysis
Types of Reactions: Crocetin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound dialdehyde.
Reduction: Reduction of this compound can lead to the formation of dihydrothis compound.
Esterification: this compound can be esterified with sugars such as gentiobiose or glucose to form crocin.
Common Reagents and Conditions:
Oxidation: Carotenoid-cleaving dioxygenase enzymes.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Esterification: Sugars like gentiobiose or glucose in the presence of an acid catalyst.
Major Products:
Oxidation: this compound dialdehyde.
Reduction: Dihydrothis compound.
Esterification: Crocin.
Scientific Research Applications
Crocetin has a wide range of scientific research applications:
Chemistry: Used as a natural dye and in the synthesis of other carotenoids.
Biology: Studied for its role in plant metabolism and its effects on cellular processes.
Medicine: Exhibits cardioprotective, hepatoprotective, neuroprotective, antidepressant, antiviral, anticancer, atherosclerotic, antidiabetic, and memory-enhancing properties.
Mechanism of Action
Crocetin exerts its effects through several mechanisms:
Enhancing Oxygen Transport: this compound increases the rate of oxygen transport and diffusivity in tissues.
Anti-inflammatory: It inhibits pro-inflammatory mediators, reducing inflammation.
Antioxidant: this compound protects cells from damage caused by reactive oxygen species (ROS).
Apoptosis Induction: It stimulates apoptosis in cancer cells by modulating pathways such as PI3K/Akt, MAPK, and NF-κB.
Comparison with Similar Compounds
Crocetin is often compared with its glycosylated form, crocin. While both compounds share similar bioactive properties, this compound is more effective in inhibiting angiogenesis and has a higher binding affinity to VEGFR2 compared to crocin . Other similar compounds include:
Zeaxanthin: A precursor of this compound, involved in the same metabolic pathway.
Lutein: Another carotenoid with similar antioxidant properties but different structural features.
Astaxanthin: A carotenoid with potent antioxidant properties, used in various health supplements.
This compound’s unique structure and bioactivity make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-15(11-7-13-17(3)19(21)22)9-5-6-10-16(2)12-8-14-18(4)20(23)24/h5-14H,1-4H3,(H,21,22)(H,23,24)/b6-5+,11-7+,12-8+,15-9+,16-10+,17-13+,18-14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PANKHBYNKQNAHN-MQQNZMFNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C(=O)O)C=CC=C(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=C\C=C(\C=C\C=C(\C(=O)O)/C)/C)/C=C/C=C(/C(=O)O)\C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201015585 | |
Record name | Transcrocetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201015585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Trans sodium crocetinate is a novel drug, which has been shown to increase whole-body oxygen consumption during hemorrhagic shock. It works by increasing the diffusion rate of oxygen through plasma rather than on a specific symptom of hemorrhagic shock and has been suggested as a general treatment for hypoxemia. Thus it could also be beneficial for treating respiratory insufficiencies. | |
Record name | Transcrocetinate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05974 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
27876-94-4, 8022-19-3 | |
Record name | Crocetin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27876-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Transcrocetin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027876944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Transcrocetinate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05974 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Oils, saffron | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Transcrocetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201015585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8,8'-diapo-ψ,ψ-carotenedioic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.265 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRANSCROCETIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20TC155L9C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | SAFFRON OIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1949 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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